1-Benzyl-N-isopropylpiperidin-4-amine 1-Benzyl-N-isopropylpiperidin-4-amine
Brand Name: Vulcanchem
CAS No.: 132442-32-1
VCID: VC8229874
InChI: InChI=1S/C15H24N2/c1-13(2)16-15-8-10-17(11-9-15)12-14-6-4-3-5-7-14/h3-7,13,15-16H,8-12H2,1-2H3
SMILES: CC(C)NC1CCN(CC1)CC2=CC=CC=C2
Molecular Formula: C15H24N2
Molecular Weight: 232.36 g/mol

1-Benzyl-N-isopropylpiperidin-4-amine

CAS No.: 132442-32-1

Cat. No.: VC8229874

Molecular Formula: C15H24N2

Molecular Weight: 232.36 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-N-isopropylpiperidin-4-amine - 132442-32-1

Specification

CAS No. 132442-32-1
Molecular Formula C15H24N2
Molecular Weight 232.36 g/mol
IUPAC Name 1-benzyl-N-propan-2-ylpiperidin-4-amine
Standard InChI InChI=1S/C15H24N2/c1-13(2)16-15-8-10-17(11-9-15)12-14-6-4-3-5-7-14/h3-7,13,15-16H,8-12H2,1-2H3
Standard InChI Key ZHROKCZDDDWWNG-UHFFFAOYSA-N
SMILES CC(C)NC1CCN(CC1)CC2=CC=CC=C2
Canonical SMILES CC(C)NC1CCN(CC1)CC2=CC=CC=C2

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is N-benzyl-N-(piperidin-4-ylmethyl)propan-2-amine, reflecting its branched amine structure . Alternative names include:

  • Benzyl-isopropyl-piperidin-4-ylmethyl-amine

  • 938307-64-3 (CAS Registry Number)

  • 1837431-40-9 (Secondary CAS Identifier) .

Molecular Formula and Weight

The molecular formula C₁₆H₂₆N₂ corresponds to a molecular weight of 246.39 g/mol, as computed by PubChem’s standardized algorithms .

Structural Characterization

The compound features a piperidine ring (a six-membered heterocycle with one nitrogen atom) substituted at the 4-position with a methylene group (-CH₂-). This methylene group connects to a tertiary nitrogen atom bonded to both a benzyl group (C₆H₅CH₂-) and an isopropyl group (-CH(CH₃)₂). The SMILES notation CC(C)N(CC1CCNCC1)CC2=CC=CC=C2 encapsulates this arrangement .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Registry Number938307-64-3
Molecular FormulaC₁₆H₂₆N₂
Molecular Weight246.39 g/mol
SMILESCC(C)N(CC1CCNCC1)CC2=CC=CC=C2
InChI KeyAYTKCKVUIWZKNR-UHFFFAOYSA-N

Physicochemical Properties

Computed Physicochemical Metrics

PubChem’s computational models provide the following insights :

  • Topological Polar Surface Area (TPSA): 15.27 Ų, indicating moderate polarity.

  • Lipophilicity (LogP): Predicted values from multiple algorithms suggest a consensus LogP of ~2.5–3.0, favoring lipid solubility.

  • Hydrogen Bonding: Two hydrogen bond acceptors and no donors, limiting aqueous solubility.

Solubility and Stability

Synthesis and Manufacturing

Synthetic Routes

  • Mannich Reactions: Condensation of amines with aldehydes and ketones.

  • Reductive Amination: Reduction of imines formed from piperidine precursors and benzyl/isopropyl ketones .

Purification and Characterization

Hypothetical purification would involve chromatographic techniques (e.g., silica gel chromatography) followed by spectroscopic validation (¹H/¹³C NMR, HRMS).

Pharmacological Profile

Bioactivity and Target Interactions

Pharmacological data for this specific compound are absent in public databases. Structurally related piperidine amines often exhibit:

  • Neuromodulatory Effects: Interaction with GPCRs (e.g., serotonin or dopamine receptors).

  • Enzyme Inhibition: Potential acetylcholinesterase or monoamine oxidase binding due to the tertiary amine moiety .

ADMET Predictions

  • Absorption: High gastrointestinal absorption predicted via computational models.

  • Blood-Brain Barrier Permeation: Likely due to moderate lipophilicity and molecular weight <500 Da .

Applications in Research and Industry

Pharmaceutical Development

Piperidine derivatives are pivotal in designing:

  • Antipsychotics: Dopamine receptor antagonists.

  • Antidepressants: Serotonin reuptake inhibitors.

  • Anticholinergics: Muscarinic receptor blockers .

Chemical Intermediate

The compound’s reactive amine groups make it a candidate for:

  • Peptidomimetic Synthesis: Backbone modification in protease inhibitors.

  • Ligand Design: Coordination complexes in catalysis.

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